molecular formula C20H9F34O4P B142151 Bis(3,3,4,4,5,5,6,6,7,7,8,8,9,9,10,10,10-heptadecafluorodecyl) hydrogen phosphate CAS No. 678-41-1

Bis(3,3,4,4,5,5,6,6,7,7,8,8,9,9,10,10,10-heptadecafluorodecyl) hydrogen phosphate

Cat. No. B142151
CAS RN: 678-41-1
M. Wt: 990.2 g/mol
InChI Key: AFWOYEYXUDHGHF-UHFFFAOYSA-N
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Description

The compound of interest, Bis(3,3,4,4,5,5,6,6,7,7,8,8,9,9,10,10,10-heptadecafluorodecyl) hydrogen phosphate, is a fluorinated phosphate with a complex molecular structure. While the provided papers do not directly discuss this compound, they offer insights into related phosphorus-containing compounds and their properties, which can be useful for understanding the compound .

Synthesis Analysis

The synthesis of phosphorus-containing compounds can be complex and often involves multiple steps. For example, the synthesis of a cyclic bis(P-H lambda(5)-phosphorane) involved the sequential acceptance of negatively and positively charged hydrogen atoms by a stable phosphorus-heterocyclic biradical . Similarly, the synthesis of bis(tert-butylsilyl)decatungstophosphate was achieved through phase-transfer conditions, indicating that careful control of reaction conditions is crucial for the successful synthesis of such compounds .

Molecular Structure Analysis

Chemical Reactions Analysis

The reactivity of phosphorus compounds can lead to the formation of various products. For instance, the bis(tert-butylsilyl)decatungstophosphate reacts with Me2SiCl2 to yield a hybrid anion with a heterosilylated network . This suggests that phosphorus compounds can participate in complex chemical reactions, leading to the formation of new structures with different properties.

Physical and Chemical Properties Analysis

The physical and chemical properties of phosphorus compounds are influenced by their molecular structure. The bis-phosphate surfactants synthesized in one study exhibited different ionization constants and critical micelle concentrations, which are indicative of their behavior in solution . The hydrated bis(n-perfluoroalkyl)phosphinic acids form infinite sheets held together by hydrogen bonding, demonstrating the importance of intermolecular interactions in determining the physical properties of these compounds .

Scientific Research Applications

Synthesis of Biological Phosphotriesters A study explored the synthesis of aryl bis(3'-O-acetylthymidin-5'-yl) phosphate derivatives, focusing on creating a derivative that hydrolyzes to bis(nucleosid-5'-yl) phosphate under physiological conditions. This research aimed to find biologically active nucleotides that could be introduced into cells, which has implications for drug development and understanding cellular processes (Farrow et al., 1990).

Decontamination of Hazardous Agents The study on bis(dialkylamide)hydrogen dibromobromates revealed their potential use in decontaminating chlorosulfide blister agents and phosphonyl nerve agents. These compounds form hypobromite ions in mildly alkaline water and have shown rapid reactivity with activated phosphorus(V) and sulfonate esters, indicating their use in neutralizing hazardous substances (Simanenko et al., 2004).

Asymmetric Hydrogenation Catalysis Research on unsymmetrical bis(phosphane) ligands revealed their successful use in Rhodium-catalyzed asymmetric hydrogenation, showing extremely high enantioselectivities. This insight is crucial for chemical synthesis, particularly in producing compounds with high optical purity, which is often required in pharmaceuticals (Ohashi et al., 2002).

Study of Intramolecular Interactions The fluorescence spectra of compounds like bis(4-methoxyphenyl) hydrogen phosphate have been used to study intramolecular interactions, such as excimer formation. Understanding these interactions is vital for developing materials with specific photophysical properties, which can be used in sensors, organic electronics, and other advanced materials (Okamoto et al., 1992).

properties

IUPAC Name

bis(3,3,4,4,5,5,6,6,7,7,8,8,9,9,10,10,10-heptadecafluorodecyl) hydrogen phosphate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C20H9F34O4P/c21-5(22,7(25,26)9(29,30)11(33,34)13(37,38)15(41,42)17(45,46)19(49,50)51)1-3-57-59(55,56)58-4-2-6(23,24)8(27,28)10(31,32)12(35,36)14(39,40)16(43,44)18(47,48)20(52,53)54/h1-4H2,(H,55,56)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

AFWOYEYXUDHGHF-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C(COP(=O)(O)OCCC(C(C(C(C(C(C(C(F)(F)F)(F)F)(F)F)(F)F)(F)F)(F)F)(F)F)(F)F)C(C(C(C(C(C(C(C(F)(F)F)(F)F)(F)F)(F)F)(F)F)(F)F)(F)F)(F)F
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

(O)P(OH)(OCH2CH2C8F17)2, C20H9F34O4P
Record name 8:2 diPAPS
Source NORMAN Suspect List Exchange
Description The NORMAN network enhances the exchange of information on emerging environmental substances, and encourages the validation and harmonisation of common measurement methods and monitoring tools so that the requirements of risk assessors and risk managers can be better met. The NORMAN Suspect List Exchange (NORMAN-SLE) is a central access point to find suspect lists relevant for various environmental monitoring questions, described in DOI:10.1186/s12302-022-00680-6
Explanation Data: CC-BY 4.0; Code (hosted by ECI, LCSB): Artistic-2.0
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID90218051
Record name Bis(2-(perfluorooctyl)ethyl) hydrogen phosphate
Source EPA DSSTox
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Molecular Weight

990.2 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

Bis(3,3,4,4,5,5,6,6,7,7,8,8,9,9,10,10,10-heptadecafluorodecyl) hydrogen phosphate

CAS RN

678-41-1
Record name Bis(3,3,4,4,5,5,6,6,7,7,8,8,9,9,10,10,10-heptadecafluorodecyl) hydrogen phosphate
Source CAS Common Chemistry
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Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name Bis(3,3,4,4,5,5,6,6,7,7,8,8,9,9,10,10,10-heptadecafluoro-1-decanol) hydrogen phosphate
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000678411
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name Bis(2-(perfluorooctyl)ethyl) hydrogen phosphate
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URL https://comptox.epa.gov/dashboard/DTXSID90218051
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name Bis(3,3,4,4,5,5,6,6,7,7,8,8,9,9,10,10,10-heptadecafluorodecyl) hydrogen phosphate
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Record name BIS(3,3,4,4,5,5,6,6,7,7,8,8,9,9,10,10,10-HEPTADECAFLUORO-1-DECANOL) HYDROGEN PHOSPHATE
Source FDA Global Substance Registration System (GSRS)
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Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Bis(3,3,4,4,5,5,6,6,7,7,8,8,9,9,10,10,10-heptadecafluorodecyl) hydrogen phosphate
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Bis(3,3,4,4,5,5,6,6,7,7,8,8,9,9,10,10,10-heptadecafluorodecyl) hydrogen phosphate
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Bis(3,3,4,4,5,5,6,6,7,7,8,8,9,9,10,10,10-heptadecafluorodecyl) hydrogen phosphate
Reactant of Route 4
Bis(3,3,4,4,5,5,6,6,7,7,8,8,9,9,10,10,10-heptadecafluorodecyl) hydrogen phosphate
Reactant of Route 5
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Bis(3,3,4,4,5,5,6,6,7,7,8,8,9,9,10,10,10-heptadecafluorodecyl) hydrogen phosphate
Reactant of Route 6
Bis(3,3,4,4,5,5,6,6,7,7,8,8,9,9,10,10,10-heptadecafluorodecyl) hydrogen phosphate

Citations

For This Compound
1
Citations
LP Burkhard, LK Votava - Environmental Advances, 2022 - Elsevier
Per- and polyfluoroalkyl substances (PFAS) are widely used across the globe in commercial products such textiles, firefighting foams, and surface coatings. Some PFAS, such as …
Number of citations: 4 www.sciencedirect.com

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